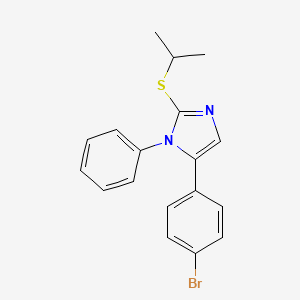

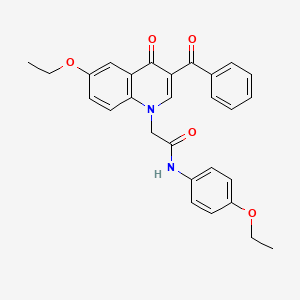

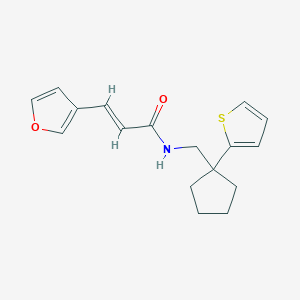

![molecular formula C14H17N3OS2 B2445760 N-环戊基-2-(6-甲基-噻吩并[2,3-d]嘧啶-4-基硫代)-乙酰胺 CAS No. 876886-49-6](/img/structure/B2445760.png)

N-环戊基-2-(6-甲基-噻吩并[2,3-d]嘧啶-4-基硫代)-乙酰胺

描述

“N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are an integral part of DNA and RNA and have diverse pharmacological properties .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various chemical reactions . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .Molecular Structure Analysis

The molecular structure of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives include condensation, cyclization, and methylation . These reactions lead to the formation of the pyrimidine ring and the addition of various functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” can be inferred from its molecular structure and the reactions involved in its synthesis . For instance, it is a solid compound with a specific melting point .科学研究应用

合成技术和化学反应

噻吩并[2,3-d]嘧啶衍生物通过各种化学反应合成,在新型材料和药品的开发中提供广泛的应用。例如,迈克尔反应已被用于合成取代的 1,3-环己二烯、吡啶-2(1H)-硫酮和噻吩并[2,3-d]嘧啶-4(3H)-硫酮,展示了这些化合物有机合成和潜在药物应用的多功能性 (Dyachenko 等,2004).

抗菌和抗真菌特性

一些衍生物显示出有希望的抗菌和抗真菌活性,表明它们在开发新型抗菌和抗真菌剂方面的潜力。这可以通过对革兰氏阳性菌株表现出中等和选择性活性的化合物得到例证,表明它们在解决特定微生物感染方面的适用性 (Candia 等,2017).

抗癌和酶抑制

噻吩并[2,3-d]嘧啶衍生物因其潜在的抗癌特性和作为酶抑制剂而被探索。例如,化合物已被合成作为潜在的双重胸苷酸合成酶和二氢叶酸还原酶抑制剂,在体外对肿瘤细胞表现出显着的抑制作用,这突出了它们在癌症治疗中的潜力 (Gangjee 等,2009).

缓蚀

在材料科学领域,噻吩并[2,3-d]嘧啶衍生物因其缓蚀性能而被研究,在保护金属和合金免受腐蚀方面提供了潜在的应用,这对于延长各种工业应用中材料的使用寿命至关重要 (Yıldırım & Cetin,2008).

神经保护作用

此外,已经研究了特定衍生物的神经保护作用,展示了噻吩并[2,3-d]嘧啶化合物在治疗神经系统疾病中的潜力,并有助于了解它们在中枢神经系统中的作用机制 (Fukuda 等,2000).

作用机制

While the specific mechanism of action for “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” is not explicitly mentioned in the search results, pyrimidine derivatives have been found to exhibit various biological activities . For instance, some pyrimidine derivatives have shown anticancer activity .

未来方向

The future directions for the research and development of “N-Cyclopentyl-2-(6-methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide” and similar compounds could involve further exploration of their therapeutic potentials . For instance, their anticancer activity could be further investigated and optimized .

属性

IUPAC Name |

N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-9-6-11-13(15-8-16-14(11)20-9)19-7-12(18)17-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICODCPFGBIGLBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101329999 | |

| Record name | N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49734187 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

CAS RN |

876886-49-6 | |

| Record name | N-cyclopentyl-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101329999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

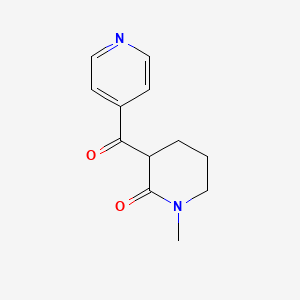

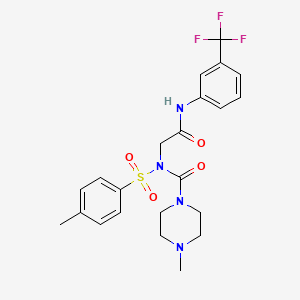

![[5-(3-Chlorophenyl)-7-(ethylsulfanyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2445681.png)

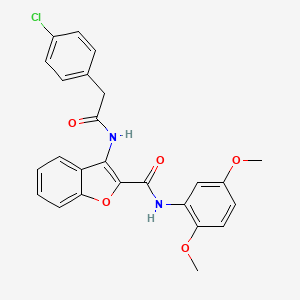

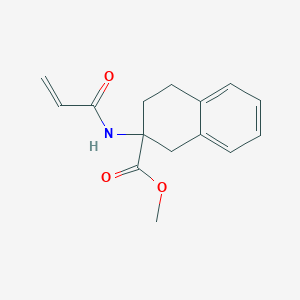

![(5R,8S)-10-((3-chloro-4-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2445683.png)

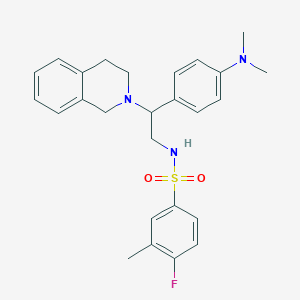

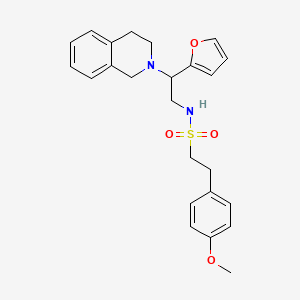

![3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole](/img/structure/B2445694.png)

![2,6-Dichloro-5-fluoro-N-[1-(1,3,5-trimethylpyrazol-4-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2445699.png)